molecular formula C7H6N4O3 B13925177 Methyl 4,5-dihydro-5-oxo[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate

Methyl 4,5-dihydro-5-oxo[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B13925177
M. Wt: 194.15 g/mol
InChI Key: IKDWMYJKOFUUGV-UHFFFAOYSA-N
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Description

Methyl 4,5-dihydro-5-oxo[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the triazolopyrimidine family, known for its diverse biological activities, including anticancer, antiviral, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dihydro-5-oxo[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate typically involves the reaction of aminotriazole with various carbonyl compounds under reflux conditions. For instance, a mixture of acetylacetone, arylglyoxal hydrate, and aminotriazole in ethanol is refluxed for 1.5 hours to yield the desired product . The reaction is often catalyzed by acids such as hydrochloric acid to facilitate the formation of the triazolopyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dihydro-5-oxo[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions include various substituted triazolopyrimidines, which exhibit enhanced biological activities .

Scientific Research Applications

Methyl 4,5-dihydro-5-oxo[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in cellular processes.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4,5-dihydro-5-oxo[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as the epidermal growth factor receptor (EGFR). By binding to the active site of EGFR, the compound inhibits its tyrosine kinase activity, leading to the suppression of cancer cell proliferation and survival . Additionally, it may modulate other signaling pathways involved in inflammation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,5-dihydro-5-oxo[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate stands out due to its potent inhibitory activity against EGFR, making it a promising candidate for targeted cancer therapy. Its unique triazolopyrimidine structure also allows for diverse chemical modifications, enhancing its biological activities .

Properties

Molecular Formula

C7H6N4O3

Molecular Weight

194.15 g/mol

IUPAC Name

methyl 5-oxo-1H-triazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C7H6N4O3/c1-14-7(13)5-6-8-4(12)2-3-11(6)10-9-5/h2-3,10H,1H3

InChI Key

IKDWMYJKOFUUGV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NNN2C1=NC(=O)C=C2

Origin of Product

United States

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